5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid
Overview
Description
5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid: is a fluorinated aromatic compound that combines a pyridine ring with a carboxylic acid group and a fluorinated methylphenyl substituent. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the fluorine atom. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzene and pyridine-2-carboxylic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 4-fluoro-2-methylbenzene with pyridine-2-carboxylic acid.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Esters and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex fluorinated molecules used in pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is primarily influenced by its fluorinated aromatic structure. The fluorine atom enhances the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions. This can lead to increased binding affinity and specificity for certain molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
- 2-Fluoro-4-methylpyridine
- 4-Fluoro-2-methylphenol
- 2-Bromo-5-fluoropyridine
Comparison:
- Unique Properties: 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is unique due to the presence of both a fluorinated aromatic ring and a carboxylic acid group, which confer distinct chemical reactivity and biological activity.
- Enhanced Stability: Compared to non-fluorinated analogs, this compound exhibits enhanced stability and metabolic resistance, making it more suitable for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
5-(4-fluoro-2-methylphenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-6-10(14)3-4-11(8)9-2-5-12(13(16)17)15-7-9/h2-7H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAGBPWIAUMLGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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